Ambenonium chloride Ambenonium chloride Ambenonium is a bisquaternary ammonium alcohol with parasympathomimetic activity. The positive charge of ambenonium allows it to act as an acetylcholinesterase inhibitor by binding to the anionic site at the reactive center of acetylcholinesterase, preventing the breakdown of acetylcholine and producing an indirect cholinomimetic effect at both nicotinic and muscarinic receptors. Ambenonium also has direct agonist activity at nicotinic receptors, potentiating the cholinomimetic effect at the neuromuscular junction.
Ambenonium, also known as ambenonium base or mytelase, belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. Ambenonium exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ambenonium has been detected in multiple biofluids, such as urine and blood. Within the cell, ambenonium is primarily located in the cytoplasm. Ambenonium is a potentially toxic compound.
Ambenonium is a symmetrical oxalamide-based bis-quaternary ammonium ion having ethyl and 2-chlorobenzyl groups attached to the nitrogens. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor.
Brand Name: Vulcanchem
CAS No.: 7648-98-8
VCID: VC0518332
InChI: InChI=1S/C28H40Cl2N4O2/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30/h9-16H,5-8,17-22H2,1-4H3/p+2
SMILES: CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl
Molecular Formula: C28H42Cl2N4O2+2
Molecular Weight: 537.6 g/mol

Ambenonium chloride

CAS No.: 7648-98-8

Inhibitors

VCID: VC0518332

Molecular Formula: C28H42Cl2N4O2+2

Molecular Weight: 537.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Ambenonium chloride - 7648-98-8

CAS No. 7648-98-8
Product Name Ambenonium chloride
Molecular Formula C28H42Cl2N4O2+2
Molecular Weight 537.6 g/mol
IUPAC Name (2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium
Standard InChI InChI=1S/C28H40Cl2N4O2/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30/h9-16H,5-8,17-22H2,1-4H3/p+2
Standard InChIKey DXUUXWKFVDVHIK-UHFFFAOYSA-N
SMILES CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl
Canonical SMILES CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-].[Cl-]
Appearance Solid powder
Melting Point 196-199 °C
196-199°C
Physical Description Solid
Description Ambenonium is a bisquaternary ammonium alcohol with parasympathomimetic activity. The positive charge of ambenonium allows it to act as an acetylcholinesterase inhibitor by binding to the anionic site at the reactive center of acetylcholinesterase, preventing the breakdown of acetylcholine and producing an indirect cholinomimetic effect at both nicotinic and muscarinic receptors. Ambenonium also has direct agonist activity at nicotinic receptors, potentiating the cholinomimetic effect at the neuromuscular junction.
Ambenonium, also known as ambenonium base or mytelase, belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. Ambenonium exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ambenonium has been detected in multiple biofluids, such as urine and blood. Within the cell, ambenonium is primarily located in the cytoplasm. Ambenonium is a potentially toxic compound.
Ambenonium is a symmetrical oxalamide-based bis-quaternary ammonium ion having ethyl and 2-chlorobenzyl groups attached to the nitrogens. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Ambenonium chloride; Ambenonium dichloride; Ambenonii chloridum; Ambestigmin chloride; Mytelase; Misuran
Reference 1: Tharasse-Bloch C, Chabenat C, Boucly P, Marchand J, Elkharrat D, Boucly-Goester C, Gajdos P. Pharmacokinetic studies of ambenonium chloride in patients with myasthenia gravis. Eur J Drug Metab Pharmacokinet. 1991 Oct-Dec;16(4):299-303. PubMed PMID: 1823874.
2: Ohtsubo K, Higuchi S, Aoyama T, Fujii N, Goto I. Sensitive determination of ambenonium chloride in serum from patients with myasthenia gravis using ion-exchange resin extraction and reversed-phase ion-pair chromatography. J Chromatogr. 1989 Nov 24;496(2):397-406. PubMed PMID: 2613842.
3: Tharasse-Bloch C, Chabenat C, Boucly P, Boismare F, Marchand J. Pharmacokinetics of ambenonium chloride in dogs after intravenous and oral administration. Arzneimittelforschung. 1989 Feb;39(2):257-8. PubMed PMID: 2730696.
4: Tharasse-Bloch C, Chabenat C, Boucly P, Marchand J. Determination of ambenonium chloride in serum by reversed-phase ion-pair liquid chromatography. J Chromatogr. 1987 Oct 30;421(2):407-11. PubMed PMID: 3429595.
5: Sunada Y, Tamaoka A, Takeda K, Mannen T. [Stimulation of insulin secretion by ambenonium chloride (Mytelase)]. Rinsho Shinkeigaku. 1985 Sep;25(9):1033-8. Japanese. PubMed PMID: 3912090.
6: Hazama R, Tsujihata M, Mori M, Takamori M, Mori K, Shibuya N. Effects of long-term administration of ambenonium chloride on motor end-plate fine structure and acetylcholine receptor in rat. J Neurol Sci. 1981 Jul;51(1):69-79. PubMed PMID: 7252521.
7: Papp M. Fine structural analysis of the localization of acetylcholinesterase accessible to intraventricular ambenonium chloride in rabbit brain. Neuroscience. 1979;4(6):825-36. PubMed PMID: 481753.
8: SACHAR DB. TOXIC REACTIONS TO LOW DOSES OF AMBENONIUM CHLORIDE; REPORT OF TWO CASES. N Engl J Med. 1964 Dec 10;271:1260-1. PubMed PMID: 14234274.
9: RODRIGUES I. [CLINICAL STUDY OF AMBENONIUM CHLORIDE; PRELIMINARY NOTE]. Rev Bras Anestesiol. 1964 Apr-Jun;14:145-8. Portuguese. PubMed PMID: 14183638.
10: TANABE Y. [The treatment with ambenonium chloride (Mytelase) in weakness of accommodation and accommodative asthenopia]. Rinsho Ganka. 1961 Jul;15:836-8. Japanese. PubMed PMID: 13919451.
PubChem Compound 2131
Last Modified Nov 11 2021
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